molecular formula C12H10N2 B13968368 6H-Azepino[1,2-a]benzimidazole CAS No. 246-18-4

6H-Azepino[1,2-a]benzimidazole

Cat. No.: B13968368
CAS No.: 246-18-4
M. Wt: 182.22 g/mol
InChI Key: OSCLAXDRBOHJGJ-UHFFFAOYSA-N
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Description

6H-Azepino[1,2-a]benzimidazole (CAS 246-18-4) is a nitrogen-rich, fused heterocyclic compound with a molecular formula of C12H10N2 and a molecular weight of 182.22 g/mol . This scaffold is of significant interest in synthetic organic and medicinal chemistry as a core structure for developing novel chemical entities. The primary research application of this compound is as a key synthetic intermediate or a final scaffold for constructing more complex polycyclic systems . Published synthetic routes often involve the cyclization of precursors like γ-bromodypnones with benzimidazole derivatives, sometimes followed by treatment with a base such as morpholine to yield the final azepino-benzimidazole structure . While the specific biological mechanism of action and research value for this exact base structure require further investigation, its core components are well-studied. The benzimidazole moiety is a privileged pharmacophore in drug discovery, known for interacting with various biological targets . Furthermore, ring-fused benzimidazole derivatives, as a class, are extensively explored in biomedical research for their potential as bioreductive antitumor agents, kinase inhibitors, and antimicrobials . Researchers value this azepino[1,2-a]benzimidazole core for its potential to yield new compounds with relevant photophysical properties or biological activity, making it a versatile building block in material science and pharmaceutical development . This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

246-18-4

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

6H-azepino[1,2-a]benzimidazole

InChI

InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-7,9H,8H2

InChI Key

OSCLAXDRBOHJGJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CN2C1=NC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 6h Azepino 1,2 a Benzimidazole and Its Derivatives

Classical and Conventional Cyclization Strategies

Traditional methods for the synthesis of the 6H-Azepino[1,2-a]benzimidazole core often rely on intramolecular cyclization reactions of pre-functionalized benzimidazole (B57391) precursors. These strategies, while foundational, sometimes require harsh reaction conditions.

Annulation Reactions via Substituted Benzimidazoles

Annulation, or ring-forming, reactions starting from substituted benzimidazoles are a common strategy. This typically involves a benzimidazole core already bearing a side chain that can react intramolecularly to form the seven-membered azepine ring. For instance, 2-methyl substituted benzimidazoles can be utilized where a carbanion is generated at the methyl group, which then attacks an electrophilic site on a side chain attached to one of the benzimidazole nitrogens. researchgate.net This approach allows for the construction of the fused ring system by forming a new carbon-carbon bond.

Another example involves the fusion of 1,2-dimethyl-1H-benzimidazole with γ-bromodypnones. lih.lu Subsequent treatment of the reaction product with a base like morpholine (B109124) leads to the formation of 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides. lih.lu

Cyclization of Haloalkylated Benzimidazoles under Basic Conditions

A prevalent classical method involves the intramolecular cyclization of N-haloalkylated benzimidazoles. In this approach, a benzimidazole is first N-alkylated with a dihaloalkane, introducing a haloalkyl chain. researchgate.net Subsequent treatment with a strong base generates a carbanion, typically at the C2 position or on a C2-methyl group of the benzimidazole ring. This carbanion then undergoes an intramolecular nucleophilic substitution with the terminal halide on the N-alkyl chain to form the azepine ring. researchgate.net The size of the annulated ring is dependent on the length of the dihalide used. researchgate.net

For example, refluxing 2-(5-chloro-2-oxopentyl)-1-methylbenzimidazole in ethyl acetate (B1210297) was attempted to synthesize a tetrahydro-5H-azepino[1,2-a]benzimidazolone derivative. researchgate.net However, this specific reaction led to the formation of a rearranged furan (B31954) derivative instead, highlighting the potential for competing reaction pathways in these cyclizations. researchgate.net

Condensation Reactions with o-Phenylenediamines and Carbonyl Precursors

A fundamental approach to constructing the benzimidazole core, which can then be further elaborated to the azepino[1,2-a]benzimidazole system, is the condensation of o-phenylenediamines with various carbonyl-containing compounds. orgsyn.orgthaiscience.infoorientjchem.org This is a widely used method for the synthesis of 2-substituted benzimidazoles. thaiscience.infonih.gov

The general principle involves the reaction of o-phenylenediamine (B120857) with aldehydes, carboxylic acids, or their derivatives. nih.govresearchgate.net For instance, heating o-phenylenediamine with formic acid is a classic method for producing the parent benzimidazole. orgsyn.orgslideshare.net Similarly, using other carboxylic acids or aldehydes leads to 2-substituted benzimidazoles. orientjchem.orgresearchgate.net These 2-substituted benzimidazoles can then serve as precursors for the subsequent formation of the azepine ring through methods described previously. In some cases, the entire azepino-benzimidazole tricycle can be constructed in a multi-component reaction, although this is more characteristic of modern catalytic approaches. The condensation reactions are often promoted by acidic catalysts. thaiscience.inforesearchgate.net

Table 1: Examples of Classical Synthesis Strategies
Starting MaterialsReagents/ConditionsProduct TypeReference
1,2-dimethyl-1H-benzimidazole, γ-bromodypnonesFusion, then base (morpholine)Dihydroazepino[1,2-a]benzimidazolium bromides lih.lu
Benzimidazole, dihaloalkaneBaseFused benzimidazole derivatives researchgate.net
o-phenylenediamine, formic acidHeat (100°C)Benzimidazole orgsyn.orgslideshare.net
o-phenylenediamine, aldehydesAcidic catalyst2-substituted benzimidazoles thaiscience.inforesearchgate.net

Modern and Catalytic Approaches

More contemporary methods focus on efficiency, milder reaction conditions, and the use of catalysts to achieve the synthesis of 6H-Azepino[1,2-a]benzimidazoles. These approaches often involve one-pot reactions and transition metal catalysis.

One-Pot Catalytic Reactions (e.g., utilizing 1-nitrophenyl-2-azacycloalkanes)

One-pot syntheses are highly desirable as they reduce the number of isolation and purification steps, saving time and resources. While the specific use of 1-nitrophenyl-2-azacycloalkanes for the direct synthesis of this compound is not extensively detailed in the provided search results, the principle of one-pot catalytic reactions is well-established for related benzimidazole syntheses. For example, a one-pot procedure for converting 2-nitroamines into bicyclic 2H-benzimidazoles utilizes formic acid and iron powder for the nitro group reduction and subsequent imidazole (B134444) cyclization. organic-chemistry.org This showcases the potential for domino reactions where multiple transformations occur in a single reaction vessel. Iron-catalyzed one-pot, three-component reactions of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate have also been developed for the synthesis of benzimidazole derivatives. uni-freiburg.de

Transition Metal-Catalyzed Cyclizations (e.g., Rhodium-catalyzed, Copper(I) Iodide-catalyzed)

Transition metals play a pivotal role in modern organic synthesis, and the construction of the azepino[1,2-a]benzimidazole framework is no exception.

Rhodium-catalyzed reactions have been developed for the synthesis of N-bridgehead azepine skeletons. nih.gov A notable example is the rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indole (B1671886) rings. nih.gov This reaction proceeds through a rhodium(II) azavinyl carbene intermediate, which then undergoes intramolecular C-H functionalization to form the azepine ring in moderate to good yields under mild conditions. nih.gov

Copper(I) iodide (CuI) has been shown to be an effective catalyst for the synthesis of 2-substituted benzimidazoles, which are key precursors. acgpubs.org Copper-catalyzed multi-component reactions are also prominent. For instance, 1,2-substituted benzimidazoles can be prepared from N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes using a copper catalyst. nih.gov Copper(II) hydroxide (B78521) has also been used as a reusable solid catalyst for the condensation of o-phenylenediamine with aldehydes. researchgate.net Furthermore, copper-catalyzed processes have been explicitly used for the one-pot synthesis of related fused systems like 6H-benzo orgsyn.orgresearchgate.netimidazo[1,2-d] lih.luresearchgate.netoxazines. documentsdelivered.com The use of copper(I) iodide clusters in metal-organic frameworks has also been explored for catalytic cyclization reactions. rsc.org

Table 2: Examples of Modern and Catalytic Approaches
Catalyst/MethodStarting MaterialsKey FeaturesReference
Iron Powder2-nitroamines, formic acidOne-pot nitro reduction and cyclization organic-chemistry.org
Fe(III) porphyrinBenzo-1,2-quinone, aldehydes, ammonium acetateOne-pot, three-component synthesis of benzimidazoles uni-freiburg.de
Rhodium(II)1-sulfonyl-1,2,3-triazoles with indole ringsIntramolecular annulation via azavinyl carbene intermediate nih.gov
Copper(I) Iodideo-phenylenediamines, aldehydes/alkynesEfficient synthesis of benzimidazole precursors acgpubs.orgnih.gov
Copper(II) hydroxideo-phenylenediamine, aldehydesReusable solid catalyst researchgate.net

Intramolecular Radical Cyclization Pathways

Intramolecular radical cyclization presents a powerful method for the formation of the this compound ring system. This approach is particularly useful for creating fused heterocyclic compounds.

One notable application of this strategy involves the synthesis of bioreductive alicyclic ring-fused [1,2-a]benzimidazolequinones. In this multi-step process, a key step is the radical cyclization to form the core benzimidazole structure. Specifically, tributyltin hydride-mediated homolytic aromatic substitution of nucleophilic N-alkyl radicals onto the 2-position of the benzimidazole ring has been successfully employed. qub.ac.uk This reaction proceeds in high yields, typically between 63-70%, when the pyridine-like nitrogen of the imidazole is quaternized with camphorsulfonic acid and an excess of an azo-initiator, such as 1,1'-azobis(cyclohexanecarbonitrile), is used. qub.ac.uk This method has been utilized to create five, six, and seven-membered alicyclic rings fused to the benzimidazole core. qub.ac.uk

Another innovative approach involves a denitrogenative imidoyl radical cyclization. nih.gov This tandem radical process starts with the addition of a carbon- or phosphorus-centered radical to an isocyanide group on a 1-azido-2-isocyanoarene. The resulting imidoyl radical then undergoes cycloaddition to the azido (B1232118) group, followed by the loss of nitrogen gas and hydrogen abstraction to yield the 2-substituted benzimidazole. nih.gov This method has also been applied using carbon radicals generated from other annulation processes, leading to the formation of various heterocycle-linked benzimidazole derivatives. nih.gov

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives, including the this compound scaffold. chemmethod.comresearchgate.net These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. chemmethod.com

Hydrogen Peroxide-Mediated Oxidative Cyclizations

Hydrogen peroxide, a green oxidant, has been utilized in the synthesis of fused benzimidazoles. The reactivity of hydrogen peroxide, in combination with catalytic hydroiodic acid, towards 3,6-dimethoxy-2-(cycloamino)anilines can be controlled to produce ring-fused benzimidazoles. researchgate.net This method offers a tunable approach to cyclization. researchgate.net An alternative oxidative cyclization approach for creating benzimidazole libraries from anilines has also been developed. nih.gov This method involves an amidine formation followed by an oxidative cyclization step, using reagents like phenyliodine(III) diacetate (PIDA) or copper-mediated oxidation to access both N-H and N-alkyl benzimidazoles. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a key green chemistry technique for the rapid and efficient production of benzimidazole derivatives. scispace.comresearchgate.net This method often leads to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, significantly reducing environmental impact. chemmethod.commdpi.commdpi.com

For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved with high selectivity and in very short reaction times (5 minutes) using microwave irradiation in the absence of a solvent. mdpi.commdpi.com This particular method employs a catalytic amount (1%) of Erbium(III) triflate (Er(OTf)₃). mdpi.commdpi.com The use of microwave irradiation has been shown to be crucial for obtaining quantitative yields and reducing reaction times from hours to minutes compared to conventional heating methods. mdpi.com

The synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones, which can be precursors or analogues, has also been successfully carried out using microwave irradiation, demonstrating the broad applicability of this technique in heterocyclic chemistry. arkat-usa.org

ReactantsCatalystConditionsProductYieldReference
N-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃ (1 mol%)Microwave, Solvent-free, 5 min1,2-disubstituted benzimidazoles99.9% mdpi.com
1,2-phenylenediamine, 2,6-difluorobenzaldehydep-toluenesulfonic acidMicrowave, Solventless, 6 min2-aryl-1-benzylbenzimidazolesNot specified arkat-usa.org
Aromatic aldehyde, (Hetero)aromatic amine, Mercaptoacetic acidNone specifiedMicrowave2,3-diaryl-1,3-thiazolidin-4-onesNot specified arkat-usa.org

Solvent-Free and Solid-State Reaction Conditions

Solvent-free and solid-state reactions represent a significant advancement in green synthesis by minimizing or eliminating the use of often hazardous and volatile organic solvents. mdpi.com

One prominent example is the synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. This one-pot, three-component reaction of an aldehyde, 2-aminobenzimidazole, and malononitrile (B47326) can be conducted under solvent-free conditions at 120°C. nih.gov This method, utilizing a reusable nanoporous catalyst (ZnO@SO₃H@Tropine), provides high yields of the desired products in a short time. nih.gov

The fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones (γ-bromodypnones) with 1,2-dimethyl-1H-benzimidazole, followed by treatment with a base like morpholine, also proceeds to form azepino[1,2-a]benzimidazolium salts, demonstrating a solid-phase approach. lih.lu

Utilization of Environmentally Benign Catalysts (e.g., Lewis Acids, Zeolites)

The use of environmentally benign and reusable catalysts is a cornerstone of green chemistry. In the synthesis of benzimidazole derivatives, various such catalysts have been employed to enhance reaction efficiency and reduce environmental impact.

Lewis acids like Erbium(III) triflate (Er(OTf)₃) have proven effective in catalyzing the formation of 1,2-disubstituted benzimidazoles under microwave and solvent-free conditions. mdpi.commdpi.com This catalyst is used in very small quantities (1 mol%) and can be easily separated from the product by adding water and extracting the product with a green solvent like ethyl acetate. mdpi.com Zinc-based catalysts, such as ZnO nanoparticles, have also been used for the eco-friendly synthesis of 1H-benzo[d]imidazole derivatives via cyclocondensation of o-phenylenediamine and substituted aromatic aldehydes. This nano-catalyzed method offers high yields, shorter reaction times, and the catalyst can be recycled.

A novel nanoporous catalyst, ZnO@SO₃H@Tropine, has been developed for the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives under solvent-free conditions. nih.govrsc.org This catalyst can be reused multiple times without a significant loss of activity. rsc.org

CatalystReactionConditionsAdvantagesReference
Er(OTf)₃Synthesis of 1,2-disubstituted benzimidazolesMicrowave, Solvent-freeLow catalyst loading, high yield, short reaction time, easy separation mdpi.commdpi.com
ZnO NanoparticlesSynthesis of 1H-benzo[d]imidazole derivativesCyclocondensationHigh yield, short reaction time, recyclable catalyst
ZnO@SO₃H@TropineSynthesis of pyrimido[1,2-a]benzimidazole derivativesSolvent-free, 120°CHigh yield, short reaction time, reusable catalyst nih.govrsc.org

Synthesis of Structural Analogues and Functionalized Derivatives

The synthesis of structural analogues and functionalized derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties.

One approach involves the reaction of γ-bromodypnones with 1-alkyl-2-methyl-1H-imidazoles, which, after cyclization, can lead to imidazo[1,2-a]azepine derivatives, structural analogues of the azepino[1,2-a]benzimidazole system. lih.luresearchgate.net The synthesis of various fused-ring imidazole and benzimidazole derivatives has also been achieved through successive condensations of a dihalide with 4,5-diphenylimidazole (B189430) or benzimidazole. researchgate.net

The introduction of functional groups can be achieved through various reactions. For example, the azepinone 5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one can be reacted with various electrophiles to yield 6-substituted products in good yields. researchgate.net A silver carbonate/trifluoroacetic acid-catalyzed intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazole substrates has been used to prepare a library of 1H-benzo chemmethod.commdpi.comimidazo[1,2-c] lih.lubeilstein-journals.orgoxazin-1-one derivatives, showcasing a method for creating diverse functionalized analogues. nih.gov

Furthermore, (benzimidazol-2-yl)aniline derivatives have been synthesized and evaluated as enzyme inhibitors, demonstrating the potential for functionalization at the aniline (B41778) moiety. nih.gov The synthesis of benzimidazole-thiazole derivatives has also been explored, leading to compounds with potential anticancer activity. researchgate.net

Preparation of Dihydro and Other Saturated Analogues

The synthesis of partially saturated azepino[1,2-a]benzimidazole systems, such as dihydro and tetrahydro derivatives, often serves as a crucial step for creating more complex and functionalized molecules.

One established method involves the intramolecular cyclization of N-substituted benzimidazole precursors. For instance, the treatment of 2-methylbenzimidazole (B154957) with ethyl 4-bromobutyrate in the presence of sodium hydride yields 1-(3-ethoxycarbonylpropyl)-2-methylbenzimidazole. umich.edu Subsequent hydrolysis and quaternization with alkyl halides produce benzimidazolium salts. umich.edu These salts, when treated with N,N'-carbonyldiimidazole (CDI) and triethylamine (B128534), undergo cyclization to form 7,8,9,10-tetrahydro-5H-azepino[1,2-a]benzimidazol-7-one derivatives. umich.edu

Another approach involves the heterocyclization of N-(haloaryl)amidines. When heated in dimethylformamide (DMF) with sodium methoxide, these precursors cyclize to yield 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole derivatives in high yields. umich.edu Furthermore, 3-Methoxy-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can be prepared from N-(2-(azepan-1-yl)-5-methoxyphenyl)acetamide through a reaction with formic acid and hydrogen peroxide. umich.edu

The fusion of γ-bromodypnones (4-bromo-1,3-diphenyl-2-buten-1-ones) with 1,2-dimethyl-1H-benzimidazole, followed by treatment with a base like morpholine, results in the formation of 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides. researchgate.netlih.lu This method provides access to dihydro derivatives with aryl substituents on the azepine ring.

An intramolecular radical substitution reaction offers another pathway. 1-[5-(Phenylselenyl)pentyl]-2-(phenylthio)-1H-benzimidazole, prepared from 1H-2-phenylthiobenzimidazole and 5-iodo-1-(phenylselenyl)pentane, can be cyclized using tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) to give 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. umich.edu

A summary of representative saturated analogues and their synthetic precursors is provided in the table below.

ProductStarting Material(s)Key Reagents/ConditionsReference(s)
7,8,9,10-Tetrahydro-5H-azepino[1,2-a]benzimidazol-7-one derivatives1-(3-Carboxypropyl)-2-methylbenzimidazolium saltsN,N'-Carbonyldiimidazole (CDI), Triethylamine, Heat umich.edu
7,8,9,10-Tetrahydro-6H-azepino[1,2-a]benzimidazole derivativesN-(Haloaryl)amidinesSodium methoxide, DMF, Heat umich.edu
3-Methoxy-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazoleN-(2-(azepan-1-yl)-5-methoxyphenyl)acetamideFormic acid, Hydrogen peroxide umich.edu
7,9-Diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides1,2-Dimethyl-1H-benzimidazole, 4-Bromo-1,3-diphenyl-2-buten-1-onesFusion, Morpholine researchgate.netlih.lu
7,8,9,10-Tetrahydro-6H-azepino[1,2-a]benzimidazole1-[5-(Phenylselenyl)pentyl]-2-(phenylthio)-1H-benzimidazoleBu3SnH, AIBN, Toluene, Reflux umich.edu

Introduction of Electrophilic and Nucleophilic Substituents

The functionalization of the azepino[1,2-a]benzimidazole ring system through the introduction of electrophilic and nucleophilic substituents is key to diversifying the chemical space of these compounds. Research has demonstrated that specific positions on the saturated analogues of this scaffold are amenable to substitution reactions.

For example, the azepinone derivative, 5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one, can be readily functionalized at the 6-position. researchgate.net This is achieved by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a carbanion, which then reacts with various electrophiles. researchgate.net This allows for the introduction of a range of substituents at this position in good yields. researchgate.net

The following table summarizes the introduction of electrophiles at the 6-position of a dihydro-azepino[1,2-a]benzimidazolone.

SubstrateReagentsElectrophileProductReference(s)
5-Methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one1. Lithium diisopropylamide (LDA)Methyl iodide6-Methyl-5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one researchgate.net
5-Methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one1. Lithium diisopropylamide (LDA)Ketones6-(Hydroxyalkyl)-5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one researchgate.net

Regioselective Derivatization at Specific Ring Positions

The ability to selectively introduce functional groups at specific positions of the this compound ring system is crucial for structure-activity relationship studies. Research has shown that regioselective derivatization can be achieved, particularly on the partially saturated analogues.

A notable example of regioselective derivatization is the reaction at the 6-position of 5-methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-one. researchgate.net The activation of this position is facilitated by the adjacent carbonyl group. By treating the substrate with lithium diisopropylamide, a specific carbanion is generated at the C-6 position, which then reacts with a chosen electrophile. researchgate.net This method allows for the directed introduction of substituents at this specific site, yielding 6-substituted products. researchgate.net

The table below details the regioselective derivatization at the C-6 position.

SubstratePosition of DerivatizationReagentsResulting Functional GroupReference(s)
5-Methyl-9,10-dihydro-5H-azepino[1,2-a]benzimidazol-7(8H)-oneC-61. LDA; 2. Electrophile (e.g., methyl iodide, ketones)Alkyl, Hydroxyalkyl researchgate.net

Mechanistic Investigations of Chemical Transformations

Reaction Mechanism Elucidation for Principal Synthetic Routes

The synthesis of the azepino[1,2-a]benzimidazole core can be achieved through several strategic routes, with the reaction mechanisms being central to controlling the final product.

One prominent method involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones, also known as γ-bromodypnones, with 1,2-dimethyl-1H-benzimidazole. lih.luresearchgate.net The initial step is the formation of a quaternary azolium salt. Subsequent treatment of this intermediate with a base, such as morpholine (B109124), induces a cyclization reaction, yielding 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides. lih.luresearchgate.net The mechanism proceeds through the initial quaternization of the more nucleophilic nitrogen of the benzimidazole (B57391) by the alkyl halide. The subsequent base-promoted step likely involves the deprotonation of the active methylene (B1212753) group, followed by an intramolecular nucleophilic attack to form the seven-membered azepine ring.

Another synthetic strategy involves the reaction of 1-(3-carboxypropyl)-2,3-dimethylbenzimidazolium iodide. researchgate.net Treatment of this compound with 1,1'-carbonyldiimidazole (B1668759) in the presence of triethylamine (B128534) facilitates the synthesis of 5-methyl-7,8,9,10-tetrahydro-5H-azepino[1,2-a]benzimidazol-7-one. researchgate.net The mechanism is believed to involve the activation of the carboxylic acid by 1,1'-carbonyldiimidazole, followed by an intramolecular acylation to form the cyclic ketone.

A catalyst-free, redox-neutral cascade [6+1] cyclization has also been reported for the synthesis of related azepino[4,3,2-cd]indoles, which provides insight into potential mechanisms for forming seven-membered rings fused to indole (B1671886) systems. rsc.org This reaction involves a 1,6-hydride transfer, highlighting the possibility of hydride shifts in the formation of azepine rings. rsc.org

Furthermore, the synthesis of pyrimido[1,2-a]benzimidazoles, which share a fused benzimidazole core, often proceeds through a Knoevenagel condensation between an aromatic aldehyde and an active methylene compound like malononitrile (B47326), followed by a Michael addition and subsequent cyclization. nih.gov This multi-component reaction (MCR) approach, often catalyzed by acidic catalysts like ZnO@SO3H@Tropine, highlights the stepwise nature of these complex transformations. nih.govrsc.org

Table 1: Key Synthetic Routes and Mechanistic Features

Starting MaterialsReagents/ConditionsKey IntermediateMechanistic StepsResulting Core Structure
γ-Bromodypnones, 1,2-dimethyl-1H-benzimidazoleBase (e.g., morpholine)Quaternary azolium saltQuaternization, Base-promoted intramolecular cyclization5,10-dihydroazepino[1,2-a]benzimidazol-11-ium
1-(3-Carboxypropyl)-2,3-dimethylbenzimidazolium iodide1,1'-Carbonyldiimidazole, triethylamineActivated carboxylic acidIntramolecular acylation7,8,9,10-tetrahydro-5H-azepino[1,2-a]benzimidazol-7-one
4-Dialkylamino-indole-3-carbaldehydes, 1C,1C- or 1N,1N-bisnucleophilesEthanolNot explicitly stated1,6-hydride transfer, cascade [6+1] cyclizationAzepino[4,3,2-cd]indoles
Aromatic aldehyde, 2-aminobenzimidazole, malononitrileZnO@SO3H@Tropine, heat2-ArylidenemalononitrileKnoevenagel condensation, Michael addition, cyclizationPyrimido[1,2-a]benzimidazole (B3050247)

Studies of Oxidative Transformations (e.g., N-oxide formation)

The oxidation of benzimidazole derivatives, including fused systems, can lead to the formation of N-oxides, which are valuable intermediates in organic synthesis. The preparation of benzimidazole N-oxides can be achieved through a two-step continuous flow process. conicet.gov.ar This process involves the initial reaction of 2,6-dinitrochlorobenzene with an amine to form an N-substituted 2,6-dinitroaniline, followed by a base-mediated cyclization to yield the corresponding benzimidazole N-oxide. conicet.gov.ar

The mechanism of the cyclization step is believed to proceed through the formation of a Meisenheimer complex. conicet.gov.ar The use of a base, such as sodium hydroxide (B78521), facilitates the intramolecular cyclization. However, the concentration of the base is a critical factor, as higher concentrations can lead to the formation of by-products like 2,6-dinitrophenol (B26339) through a competing substitution reaction. conicet.gov.ar The oxidation of related benzimidazole-containing compounds, such as dabigatran (B194492) etexilate, with an oxidizing agent like hydrogen peroxide has also been shown to produce the corresponding N-oxide impurity. google.com

Reductive Transformations and Associated Mechanisms

Reductive transformations of fused benzimidazole systems are also of interest. While specific studies on the reduction of 6H-Azepino[1,2-a]benzimidazole are not extensively detailed in the provided search results, information on related systems can provide mechanistic insights. For instance, the electrochemical synthesis of 1,2-fused benzimidazoles from o-nitroanilines involves a reductive cyclization process. researchgate.net This tandem process is initiated by the reduction of the nitro group, followed by an intramolecular cyclization. researchgate.net

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a key step in the synthesis of the this compound ring system and its analogues. The cyclization of 1-R-2-(4-chlorobutylamino)benzimidazoles has been shown to produce a mixture of products, including the diazepino[1,2-a]benzimidazole core. researchgate.net Interestingly, the reaction can proceed via an unusual pathway involving the predominant attack of the exocyclic amino group rather than the more nucleophilic endocyclic nitrogen atom. researchgate.net Acetylation of the exocyclic amino group can direct the cyclization exclusively towards the formation of the diazepine (B8756704) ring. researchgate.net

In the synthesis of azepino[4,5-b]indolones, a Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides is employed. thieme-connect.de This methodology has been successfully applied to construct the tetracyclic core of the natural product tronocarpine. thieme-connect.de Similarly, the synthesis of 4-methyl-4H-pyrrolo[1,2-a]benzimidazol-2(1H)-one derivatives proceeds through the intramolecular acylation of 1-carboxymethyl-2,3-dimethylbenzimidazolium halides. researchgate.netresearchgate.net

Palladium-catalyzed intramolecular C-H activation has also been developed as a strategy for the cyclization of imidazo[1,2-a]pyridine (B132010) adducts, suggesting its potential applicability to the synthesis of related fused benzimidazole systems. rsc.org

Factors Governing Regioselectivity and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of reactions leading to and involving the azepino[1,2-a]benzimidazole scaffold are critical for controlling the final structure and properties of the molecule.

In the synthesis of pyrazolo[4,5-g]pyrido[1,2-a]benzimidazoles, N-1 and N-2 substituted isomers were prepared regioselectively, indicating that the reaction conditions can be tuned to favor one isomer over the other. nih.gov Theoretical and experimental studies on the three-component reaction between β-ketoesters, aromatic o-diamines, and acrolein to form pyrido[1,2-a]benzimidazoles have shed light on the factors governing regioselectivity. academie-sciences.fr The use of molecular sieves (4 Å MS) was found to promote the initial Michael addition and subsequent dehydration steps, influencing the reaction pathway. academie-sciences.fr

In the context of stereoselectivity, a stereodivergent synthesis of enantioenriched azepino[3,4,5-cd]-indoles has been achieved using a cooperative Cu/Ir-catalyzed asymmetric allylic alkylation and an intramolecular Friedel–Crafts reaction. nih.gov The stereochemical outcome was found to be largely independent of the electronic properties of the substituents on the aromatic ring. nih.gov The addition of a Lewis acid, such as Zn(OTf)2, was shown to accelerate the desired cyclization, although it could affect the diastereoselectivity. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 6H-Azepino[1,2-a]benzimidazole. arabjchem.org It provides granular insight into the chemical environment of individual hydrogen and carbon atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the related pyrido[1,2-a]benzimidazole (B3050246) system, specific patterns are observed. researchgate.net The proton at the position adjacent to the bridgehead nitrogen (H-1 in the pyrido system) typically appears at the lowest field due to the strong electron-withdrawing effect of the nitrogen atom. researchgate.net Conversely, other protons on the pyridine (B92270) ring, like H-2, are often found in the most upfield region of the spectrum. researchgate.net For this compound, the protons of the benzimidazole (B57391) aromatic ring would appear as multiplets in the aromatic region, while the protons of the seven-membered azepine ring would present as distinct signals in the aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of carbons in the benzimidazole portion are influenced by the electronic effects of the fused ring system. In substituted benzimidazoles, tautomerism can sometimes affect the number of observable signals. arabjchem.org For the this compound scaffold, distinct signals are expected for the aromatic carbons of the benzo group and the aliphatic carbons of the tetrahydroazepine ring. The carbon adjacent to the bridgehead nitrogen would also show a characteristic chemical shift.

A representative table of expected chemical shifts for the parent compound, 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]benzimidazole, based on related structures is provided below. rsc.org

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic Protons (Benzene Ring)~7.0 - 7.8 (multiplets)~110 - 145
Aliphatic Protons (Azepine Ring)~1.8 - 4.5 (multiplets)~25 - 55
Bridgehead Carbons (C3a/C10a)-Broad signals, specific shifts depend on substitution
C=N Carbon->150

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the complex fused-ring structure of this compound. wikipedia.orgepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the connectivity of protons within the azepine ring and assigning adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations). wikipedia.orgsdsu.edu This allows for the direct assignment of a carbon's chemical shift based on its attached, and often more easily assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds. wikipedia.orgyoutube.com It is particularly crucial for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between different fragments of the molecule, such as linking protons on the azepine ring to carbons in the benzimidazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org It provides critical information about the three-dimensional structure and stereochemistry of the molecule. For instance, it was used to help assign proton signals in the related pyrido[1,2-a]benzimidazole system. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with very high accuracy, typically to three or four decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For a compound like 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole (Molecular Formula: C₁₂H₁₄N₂), HRMS can confirm this exact composition by matching the experimentally measured mass to the calculated theoretical mass (186.1157), thereby distinguishing it from other isomers or compounds with the same nominal mass. nih.govaaronchem.com

Combining chromatography with mass spectrometry (hyphenated techniques) allows for the separation of components in a mixture followed by their individual detection and identification. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a versatile technique used to analyze a wide range of compounds. mdpi.com A sensitive LC-MS/MS method can be developed to separate the main compound from starting materials, by-products, and potential impurities, ensuring the purity of a synthesized batch. nih.gov This is critical for quality control in pharmaceutical development. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. mdpi.com While derivatization may sometimes be necessary for less volatile molecules, GC-MS is a complementary technique to LC-MS and can provide an orthogonal method for purity verification and impurity profiling. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The technique works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. The interpretation of these peaks helps to confirm the presence of the key components of the fused heterocyclic system. researchgate.net

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H3000 - 2850Stretching
C=N (Imine)1690 - 1640Stretching
C=C (Aromatic)1600 - 1450Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When applied to this compound, the resulting spectrum reveals valuable information about the π-electron system and conjugation within the fused aromatic and non-aromatic rings. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy molecular orbitals (π*).

For conjugated systems like this compound, the UV-Vis spectrum is expected to exhibit distinct absorption bands. The spectrum of the related imidazo[1,2-a]pyrimidine (B1208166) heterocyclic core, for instance, shows two main bands: one around 280 nm attributed to π → π* transitions and another at approximately 315 nm corresponding to intramolecular charge transfer (ICT) transitions researchgate.net. Similarly, for this compound, one would anticipate characteristic absorptions corresponding to the electronic transitions within the benzimidazole and the azepine ring systems. The precise wavelengths (λmax) and molar absorptivities (ε) of these bands are sensitive to the solvent polarity, reflecting the nature of the electronic transitions.

Table 1: Illustrative UV-Vis Spectral Data for this compound in Different Solvents

Solventλmax 1 (nm)ε (M⁻¹cm⁻¹)λmax 2 (nm)ε (M⁻¹cm⁻¹)
Hexane28515,0003208,000
Ethanol28816,5003258,500
Acetonitrile28716,0003238,200

Note: This table is illustrative and shows the type of data obtained from UV-Vis spectroscopy. Actual values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles, which are crucial for a complete understanding of the molecule's stereochemistry and intermolecular interactions.

To perform a single crystal X-ray diffraction analysis of this compound, a high-quality single crystal is required. This crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For related benzimidazole derivatives, single crystal X-ray diffraction has been instrumental in confirming their molecular structures. For instance, the analysis of various substituted benzimidazoles has provided detailed information on their crystal systems, space groups, and unit cell dimensions researchgate.net. For this compound, this analysis would definitively confirm the fusion of the azepine and benzimidazole rings and provide precise measurements of the bond lengths and angles within the entire scaffold.

Table 2: Representative Crystallographic Data for a Fused Benzimidazole System

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.2
V (ų)1005
Z4

Note: This table represents typical data obtained from single crystal X-ray diffraction analysis and is for illustrative purposes.

A key insight from X-ray crystallography is the determination of the molecule's conformation in the solid state. The seven-membered azepine ring in this compound can adopt various conformations, such as a boat or chair form. The crystal structure would reveal the preferred conformation and the planarity of the benzimidazole moiety. Computational studies on flexible molecules often use experimental X-ray data to validate the results of conformational analysis mdpi.com. The analysis would also detail the dihedral angles between the fused ring systems, providing a complete picture of the molecule's three-dimensional shape.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the calculated percentages based on the proposed empirical formula. For this compound, with a molecular formula of C₁₂H₁₀N₂, elemental analysis provides crucial validation of its composition. The synthesis of novel heterocyclic compounds, such as fused triazinobenzimidazoles, routinely employs elemental analysis to confirm the successful formation of the target molecule mdpi.com.

**Table 3: Elemental Analysis Data for this compound (C₁₂H₁₀N₂) **

ElementCalculated (%)Found (%)
Carbon (C)79.1079.05
Hydrogen (H)5.535.58
Nitrogen (N)15.3715.32

Note: The "Found" values are illustrative and represent the expected close agreement with the calculated values in an experimental setting.

Thermal Analysis (e.g., TGA, DTA, DSC) for Thermal Stability Studies

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing the thermal stability of compounds like this compound.

TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the stability of the compound. For benzimidazole-based materials, TGA can reveal the temperature at which significant weight loss occurs, indicating the onset of thermal decomposition. For example, studies on benzimidazole single crystals have shown thermal stability up to 165 °C researchgate.net.

DTA and DSC measure the difference in temperature between a sample and a reference material as a function of temperature. These techniques can detect phase transitions, such as melting and boiling points, as well as exothermic or endothermic decomposition processes. The thermal behavior of benzimidazole-containing polyimides has been shown to be enhanced by the rigid and conjugated nature of the benzimidazole moiety, leading to high decomposition temperatures mdpi.com. A thermal analysis of this compound would provide its melting point and decomposition profile, which are critical parameters for its potential applications.

Table 4: Illustrative Thermal Analysis Data for this compound

Analysis TypeObservationTemperature (°C)
DSCMelting Point (Endotherm)185-190
TGAOnset of Decomposition (5% weight loss)> 250

Note: This table provides an example of the type of data generated from thermal analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For heterocyclic compounds such as 6H-Azepino[1,2-a]benzimidazole, these calculations can predict a wide range of properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of benzimidazole (B57391) derivatives due to its balance of accuracy and computational cost. mdpi.comnih.gov The B3LYP functional combined with a basis set like 6-31G(d,p) is commonly employed for such studies. mdpi.comnih.govresearchgate.net

For this compound, DFT calculations would be used to determine the optimal three-dimensional arrangement of its atoms, corresponding to the minimum energy structure. These calculations can provide precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar fused benzimidazole systems have shown excellent agreement between DFT-calculated geometries and those determined by X-ray crystallography. mdpi.comresearchgate.net

Furthermore, DFT is used to calculate the electronic properties, such as the distribution of electron density, which is crucial for understanding the molecule's behavior. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. nih.govresearchgate.net The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

PropertyTypical Value Range for Benzimidazole DerivativesSignificance
HOMO-LUMO Gap4.43 to 5.12 eV researchgate.netIndicates chemical reactivity and stability
Dipole MomentVaries with substitutionMeasures the polarity of the molecule
Bond Lengths (C-N)~1.3-1.4 ÅProvides insight into bond order and strength
Bond Angles (C-N-C)~105-125°Defines the molecular geometry

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, can offer even higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied to this compound for benchmark calculations of its geometry and electronic properties. These high-accuracy calculations are particularly useful for validating the results obtained from more computationally efficient DFT methods and for studying systems where electron correlation effects are particularly important.

Conformational Analysis and Energy Landscapes

The this compound molecule possesses a seven-membered azepine ring fused to the benzimidazole core, which introduces significant conformational flexibility. Conformational analysis is therefore essential to identify the most stable conformers and to understand the energy barriers between them.

Computational methods can be used to systematically explore the potential energy surface of the molecule by varying key dihedral angles. This process generates an energy landscape that reveals the low-energy conformations. Studies on other flexible heterocyclic systems have demonstrated that the ground state conformation is often a non-planar, puckered structure for the saturated or partially saturated ring. rsc.org For this compound, the azepine ring is expected to adopt a boat or chair-like conformation. The relative energies of these conformers would determine their population at a given temperature.

Prediction of Chemical Reactivity and Selectivity Profiles

Computational chemistry is instrumental in predicting the reactivity and selectivity of a molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool in this regard. mdpi.comresearchgate.net The MEP illustrates the charge distribution on the molecule's surface, with red regions indicating areas of negative potential (nucleophilic sites) and blue regions indicating areas of positive potential (electrophilic sites). For benzimidazole derivatives, the nitrogen atoms are typically nucleophilic centers. mdpi.comresearchgate.net

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated to quantify reactivity. researchgate.net These include electronegativity, chemical hardness, and electrophilicity index. This information is critical for predicting how this compound might interact with other reagents and for designing synthetic pathways. For example, predicting the most likely sites for electrophilic or nucleophilic attack is a common application. mdpi.com

Spectroscopic Property Prediction and Validation

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra can aid in the interpretation of experimental NMR data and the structural elucidation of new derivatives.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to atomic displacements. The calculated vibrational spectra can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes. researchgate.net

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic transitions within the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Benzimidazole Derivative (Note: This table is illustrative. Specific data for this compound is not available.)

Spectroscopic DataCalculated ValueExperimental Value
¹H NMR (ppm)Varies by protonVaries by proton
¹³C NMR (ppm)Varies by carbonVaries by carbon
Major IR Peak (cm⁻¹)e.g., ~1612 (C=N stretch) nih.gove.g., ~1612 nih.gov
UV-Vis λmax (nm)Dependent on electronic transitionsDependent on electronic transitions

Molecular Dynamics Simulations for Dynamic Chemical Behavior (where applicable to non-biological interactions)

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time, particularly its conformational dynamics in different solvent environments. While many MD studies on benzimidazoles focus on their interactions with biological targets like proteins, semanticscholar.orgnih.gov these simulations can also provide insights into non-biological chemical processes.

For instance, MD simulations can be used to explore the flexibility of the azepine ring and the transitions between different conformations. By simulating the molecule in a solvent box, one can study how solvent molecules affect its structure and dynamics. This can be important for understanding its solubility and reactivity in different media. The simulations provide a time-averaged picture of the molecule's behavior that is not accessible through static quantum chemical calculations.

Quantitative Structure-Property Relationships (QSPR) for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of the this compound scaffold and its derivatives, QSPR models serve as valuable tools for predicting various chemical attributes without the need for extensive experimental synthesis and characterization. These predictive models are built upon the principle that the chemical properties of a compound are intrinsically linked to its molecular structure.

The development of a robust QSPR model involves several key steps. First, a dataset of molecules with known experimental values for a specific chemical property is compiled. For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as steric, electronic, topological, and thermodynamic features. Finally, statistical methods are employed to derive a mathematical equation that best correlates the molecular descriptors with the observed property.

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of benzimidazole derivatives has been the subject of numerous such investigations. These studies provide a strong foundation for understanding how QSPR principles can be applied to predict the chemical attributes of the this compound core structure and its analogs.

Detailed Research Findings

Research in the field of QSPR for benzimidazole derivatives has explored the prediction of a range of chemical attributes, including lipophilicity, polarizability, and corrosion inhibition efficiency. These studies highlight the importance of various molecular descriptors in determining specific physicochemical properties.

For instance, a study on a series of benzimidazole derivatives identified the chemical potential (μ), polarizability (α), and lipophilicity (logP) as key descriptors for predicting their antitubercular activity, which is intrinsically linked to their chemical properties that govern cell penetration and target interaction. scirp.org The models were developed using techniques like linear multiple regression (LMR), nonlinear multiple regression (NLMR), and artificial neural networks (ANN), with the ANN model demonstrating superior predictive capability. scirp.org

Another area of investigation has been the prediction of corrosion inhibition properties of benzimidazole derivatives. A 3D-QSAR study utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) revealed that steric, electrostatic, and hydrogen-bond donor fields are the primary factors influencing the inhibition performance. researchgate.net This indicates that the spatial arrangement of atoms, the distribution of charge, and the ability to form hydrogen bonds are critical chemical attributes for this application.

Furthermore, QSPR models have been successfully developed to predict the lipophilicity (logP) of benzimidazole derivatives. scirp.org Lipophilicity is a crucial chemical attribute that influences a compound's solubility, absorption, and distribution. These models often employ a combination of quantum chemical and topological descriptors to achieve high predictive accuracy.

The general approach in these studies involves calculating a wide array of descriptors and then selecting the most relevant ones through statistical methods like stepwise regression or genetic algorithms. The final QSPR equation provides a quantitative measure of the contribution of each selected descriptor to the property being modeled. The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques.

The insights gained from QSPR studies on the broader benzimidazole class can be extrapolated to guide the design of novel this compound derivatives with desired chemical attributes. By understanding the relationship between molecular structure and properties such as solubility, stability, and reactivity, chemists can computationally screen virtual libraries of compounds and prioritize the synthesis of candidates with the most promising profiles.

Interactive Data Table: Descriptors Used in QSPR Models for Benzimidazole Derivatives

The following table showcases a selection of molecular descriptors that are commonly employed in QSPR studies of benzimidazole derivatives and would be relevant for developing models for this compound.

Descriptor TypeDescriptor NameDescription
Quantum Chemical Chemical Potential (μ)Measures the tendency of an electron to escape from the molecule.
Polarizability (α)Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
Energy of the Highest Occupied Molecular Orbital (EHOMO)Relates to the electron-donating ability of a molecule.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO)Relates to the electron-accepting ability of a molecule.
Topological Wiener IndexA distance-based topological index that reflects the branching of the molecular skeleton.
Balaban IndexA topological index that is sensitive to the shape and size of the molecule.
Kier & Hall Connectivity IndicesDescribe the degree of branching and connectivity in a molecule.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.
Molar RefractivityA measure of the total polarizability of a mole of a substance.
Dipole MomentA measure of the separation of positive and negative charges in a molecule.

This table provides a glimpse into the diverse range of structural features that can be quantified and used to build predictive QSPR models for the chemical attributes of this compound and its derivatives. The selection of appropriate descriptors is a critical step in the development of a successful and mechanistically interpretable QSPR model.

Structure Reactivity and Chemical Property Relationships

Influence of Substituent Effects on Chemical Reactivity and Synthesis Outcomes

The reactivity of the 6H-Azepino[1,2-a]benzimidazole core and the outcomes of its synthesis are profoundly influenced by the nature and position of substituents on the aromatic and heterocyclic rings. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the electron density distribution within the molecule, thereby affecting its susceptibility to electrophilic or nucleophilic attack and influencing the pathways of cyclization reactions.

In the synthesis of related benzimidazole (B57391) derivatives, the electronic effects of substituents on the starting materials play a crucial role in determining the reaction pathway and product distribution. For instance, in the condensation of o-phenylenediamines with aldehydes, the presence of electron-rich aldehydes can favor the formation of 1,2-disubstituted benzimidazoles. This highlights the sensitivity of the benzimidazole-forming reaction to the electronic nature of the precursors, a principle that extends to the synthesis of more complex fused systems like azepino[1,2-a]benzimidazoles.

The synthesis of 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides is achieved through the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones (γ-bromodypnones) with 1,2-dimethyl-1H-benzimidazole, followed by treatment with a base. acs.orgnih.gov The nature of the substituents on the benzene (B151609) rings of the γ-bromodypnone and the substituent at the N(1) atom of the imidazole (B134444) can influence the cyclization process and the final product. acs.orgnih.gov

Furthermore, the introduction of substituents can direct the regioselectivity of subsequent reactions. For example, in pyrido- and pyrimido-[1,2-a]benzimidazole-8,9-diones, the presence of an electron-withdrawing group at the C(6) position can influence the formation of H-bonded dimers and π–π stacking interactions in the solid state. researchgate.net While not the exact this compound system, this demonstrates how substituents can dictate intermolecular interactions and, consequently, the solid-state architecture.

The following table summarizes the influence of substituents on the synthesis of related benzimidazole and azepino[1,2-a]benzimidazole derivatives:

Starting MaterialsSubstituent EffectsProductReference(s)
o-Phenylenediamines and AldehydesElectron-rich aldehydes favor 1,2-disubstitution.1,2-Disubstituted benzimidazoles
4-Bromo-1,3-diphenyl-2-buten-1-ones and 1,2-Dimethyl-1H-benzimidazoleSubstituents on benzene rings and N(1) of imidazole influence cyclization.7,9-Diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides acs.orgnih.gov
Pyrido- and Pyrimido-[1,2-a]benzimidazole-8,9-dionesElectron-withdrawing group at C(6) influences intermolecular interactions.H-bonded dimers and π–π stacked structures researchgate.net

Stereochemical Aspects and Conformational Preferences of the Azepino Ring

The seven-membered azepino ring in this compound introduces significant conformational flexibility to the otherwise rigid benzimidazole portion of the molecule. This flexibility gives rise to various stereochemical considerations, including the potential for different conformers and, in substituted derivatives, the possibility of stereoisomers.

The conformational analysis of seven-membered rings is complex due to the large number of possible arrangements. acs.org Generally, these rings adopt conformations that minimize torsional and steric strain. Common conformations for seven-membered rings include the chair, boat, twist-chair, and twist-boat forms. The fusion of the azepino ring to the benzimidazole system introduces constraints that limit the number of accessible conformations.

In related benzo-fused seven-membered ring nitrogen heterocycles, such as N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, the molecule can exhibit axial chirality due to restricted rotation around single bonds. princeton.edu This leads to the existence of stable atropisomers, which are enantiomers that can be separated at room temperature. princeton.edu The conformational changes are influenced by the substituents on the molecule. princeton.edu While this is a different system, it highlights the potential for similar stereochemical phenomena in substituted this compound derivatives.

Relationships between Molecular Structure and Spectroscopic Signatures

NMR Spectroscopy: The 1H and 13C NMR spectra of benzimidazole derivatives provide characteristic signals that can be used for structural elucidation. csbsju.eduresearchgate.net The chemical shifts of the protons and carbons in the benzimidazole ring system are sensitive to the electronic environment, and thus to the presence of substituents. For example, in 2-substituted benzimidazoles, the chemical shifts of the aromatic protons can be influenced by the nature of the substituent at the 2-position. researchgate.net

In the case of this compound, the protons of the azepino ring would exhibit complex splitting patterns in the 1H NMR spectrum due to coupling between adjacent methylene (B1212753) groups. The chemical shifts of these protons would be indicative of their specific environment within the seven-membered ring. The fusion of the azepine ring to the benzimidazole moiety would also influence the chemical shifts of the benzimidazole protons compared to a simple 2-substituted benzimidazole.

The following table provides representative 1H and 13C NMR data for a related pyrimido[1,2-a]benzimidazole (B3050247) derivative to illustrate the types of signals expected.

Compound1H NMR (400 MHz, DMSO-d6) δ (ppm)13C NMR (100 MHz, DMSO-d6) δ (ppm)Reference
2-amino-4-(4-bromophenyl)-1,4-dihydrobenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile5.24 (s, 1H, –CH aliphatic), 6.87 (brs, 2H), 7.01 (t, 1H, J = 8 Hz), 7.12 (t, 1H, J = 8 Hz), 7.24 (t, 3H, J = 8 Hz), 7.56 (d, 2H, J = 8 Hz), 7.62 (d, 1H, J = 8 Hz), 8.60 (brs, 1H)52.5, 61.3, 112.4, 116.1, 119.0, 119.9, 120.9, 123.3, 128.2, 129.2, 131.5, 142.1, 143.5, 149.2, 151.5 youtube.com

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound derivatives. The fragmentation pattern can provide valuable structural information, as the molecule will break apart in a predictable manner based on the strengths of its chemical bonds and the stability of the resulting fragments. Studies on the mass spectra of various benzimidazole derivatives have shown characteristic fragmentation patterns that can aid in their identification. acs.org For instance, the electron impact mass spectra of pyrrolo[1,2-a]benzimidazole derivatives have been studied to understand their fragmentation pathways. acs.org

Correlation of Structural Features with Reaction Yields and Selectivity in Synthesis

The efficiency and selectivity of synthetic routes leading to 6H-Azepino[1,2-a]benzimidazoles are closely tied to the structural characteristics of the reactants and the reaction conditions employed. The inherent reactivity of the starting materials, steric hindrance, and the ability to form key intermediates all play a role in determining the yield and the specific isomer that is formed.

In the synthesis of fused benzimidazole systems, the choice of catalyst and solvent can dramatically influence the outcome. For example, in the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine (B120857) and aldehydes, the use of erbium triflate (Er(OTf)3) as a catalyst can selectively produce the 1,2-disubstituted product in high yield, whereas the uncatalyzed reaction often leads to a mixture of products. The selectivity is attributed to the ability of the erbium catalyst to coordinate with the carbonyl oxygen of the aldehyde, thereby directing the reaction pathway.

The structure of the starting materials is also a critical factor. In the synthesis of azepino[1,2-a]indoles via a formal [5+2] cycloaddition, the reaction proceeds with high diastereoselectivity, indicating that the stereochemical outcome is controlled by the structure of the reactants and the transition state. While this is an indole-based system, it illustrates how the inherent structural features of the precursors can dictate the stereochemistry of the final product in fused ring systems.

The following table highlights the correlation between structural features and synthetic outcomes in related reactions:

ReactionStructural Feature/ConditionOutcomeReference(s)
Condensation of o-phenylenediamine and aldehydesUse of Er(OTf)3 catalystHigh selectivity for 1,2-disubstituted benzimidazoles
Formal [5+2] cycloaddition for azepino[1,2-a]indolesInherent stereochemistry of reactantsHigh diastereoselectivity
Synthesis of pyrimido[1,2-a]benzimidazolesUse of ZnO@SO3H@Tropine catalystHigh yields and short reaction times youtube.com

Impact of Structural Modifications on Non-Covalent Chemical Interactions

Structural modifications to the this compound scaffold can have a profound impact on its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are crucial in determining the solid-state packing of the molecules, their solubility, and their potential interactions with biological targets.

The introduction of substituents with hydrogen bond donor or acceptor capabilities can lead to the formation of specific intermolecular hydrogen bonding networks. For example, in a phenol-substituted benzimidazole, O—H...N hydrogen bonding between benzimidazole molecules can result in the formation of chains in the crystal lattice.

The aromatic rings of the benzimidazole moiety provide a platform for π-π stacking interactions. The nature and position of substituents can influence the strength and geometry of these interactions. In pyrido- and pyrimido-[1,2-a]benzimidazole-8,9-diones, π–π stacking interactions are observed in the solid state, contributing to the formation of layered motifs. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. Studies on various benzimidazole derivatives have used this method to identify the key non-covalent interactions responsible for the crystal packing. researchgate.net For instance, in a bis(pyridinyl)-substituted benzimidazole, the analysis of the Hirshfeld surface revealed various C-H...N interactions that play a significant role in the crystal packing.

The following table summarizes the types of non-covalent interactions observed in related benzimidazole systems and the effect of structural features:

Compound SystemStructural FeatureObserved Non-Covalent InteractionsReference(s)
Phenol-substituted benzimidazoleHydroxyl groupO—H...N hydrogen bonding
Pyrido- and pyrimido-[1,2-a]benzimidazole-8,9-dionesQuinone moietyπ–π stacking interactions, H-bonded dimers researchgate.net
Bis(pyridinyl)-substituted benzimidazolePyridinyl groupsC-H...N interactions

Potential Applications in Chemical Sciences Excluding Clinical/biological

Role as Versatile Building Blocks in Advanced Organic Synthesis

The 6H-Azepino[1,2-a]benzimidazole framework serves as a valuable starting point for the construction of more complex molecular structures. Organic chemists utilize this scaffold as a "building block" to access a variety of novel compounds. beilstein-journals.orgnih.govnih.gov The synthesis of derivatives often involves the reaction of o-phenylenediamines with appropriate carbonyl-containing precursors. thaiscience.info For instance, the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones with 1,2-dimethyl-1H-benzimidazole can lead to the formation of diaryl-substituted azepino[1,2-a]benzimidazolium bromides. lih.lu

Furthermore, the introduction of various electrophiles can be achieved at specific positions of the azepino[1,2-a]benzimidazole ring system. researchgate.net This allows for the synthesis of a diverse library of compounds with tailored properties. The reactivity of the core structure enables chemists to construct fused-ring systems and introduce a range of functional groups, thereby expanding the chemical space accessible from this versatile scaffold. researchgate.net

Potential in Material Science and Optoelectronics

The inherent electronic and photophysical properties of the this compound scaffold make it a promising candidate for applications in material science and optoelectronics.

Derivatives of benzimidazoles, the core of the azepino[1,2-a]benzimidazole system, have been the subject of intense investigation for their optical properties. nih.gov These compounds often exhibit interesting photoluminescence characteristics, including fluorescence and phosphorescence, which are crucial for the development of organic light-emitting diodes (OLEDs) and other display technologies. The specific emission wavelengths can be tuned by modifying the substituents on the aromatic rings. nih.gov

Theoretical and experimental studies on related 1,2-diaryl benzimidazole (B57391) derivatives have shown that they can possess significant non-linear optical (NLO) properties, which are essential for applications in photonics and optical computing. nih.gov The analysis of the molecular electrostatic potential (MEP) can help in understanding the regions of the molecule that are susceptible to non-covalent interactions, which is important for designing materials with specific packing and solid-state properties. nih.gov

Table 1: Optical Properties of Selected Benzimidazole Derivatives

Compound Type Absorption Max (nm) Emission Max (nm) Quantum Yield Application Reference
1,2-diaryl benzimidazoles Varies Varies Not specified Potential NLO materials nih.gov

The electronic properties of this compound derivatives are of significant interest for their potential use in organic electronics. The extended π-conjugated system of these molecules allows for efficient charge transport, a key requirement for organic field-effect transistors (OFETs) and photovoltaic devices. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be engineered through synthetic modifications to match the requirements of specific electronic devices.

Utility as Ligands in Catalysis

The nitrogen atoms within the this compound scaffold can act as effective coordination sites for metal ions, making these compounds valuable as ligands in catalysis. nih.gov Benzimidazole-based ligands have been shown to be highly effective in accelerating copper(I)-catalyzed azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". nih.gov

The steric and electronic properties of the azepino[1,2-a]benzimidazole ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst. researchgate.net For example, palladium N-heterocyclic carbene (Pd-NHC) complexes, which can be formed with benzimidazole-derived ligands, are powerful catalysts for amination reactions, facilitating the formation of crucial C-N bonds in organic synthesis. researchgate.net The development of catalysts based on the this compound framework could lead to more efficient and selective transformations in synthetic chemistry. rsc.org

Exploration in Supramolecular Chemistry (e.g., Host-Guest Systems, Self-Assembly)

The planar aromatic structure and the presence of hydrogen bond donors and acceptors in this compound and its derivatives make them suitable candidates for applications in supramolecular chemistry. These molecules can participate in π-π stacking interactions and hydrogen bonding to form well-defined, self-assembled structures.

While specific examples involving this compound in host-guest systems or self-assembly were not prominent in the search results, the fundamental properties of the benzimidazole core suggest significant potential. The ability to form ordered assemblies is crucial for the development of new materials with tailored properties, such as molecular sensors and porous frameworks.

Applications as Chemical Probes or Reagents for Non-Biological Systems

The responsive nature of the electronic and photophysical properties of this compound derivatives to their local environment suggests their potential use as chemical probes or reagents. For instance, changes in fluorescence intensity or wavelength upon binding to a specific analyte could form the basis of a chemosensor.

While the provided search results did not detail specific applications of this compound as a chemical probe for non-biological systems, the broader class of benzimidazoles has been explored for such purposes. The development of new synthetic methodologies for functionalizing the this compound scaffold will undoubtedly pave the way for its application in the design of novel chemosensors for the detection of ions and neutral molecules in various chemical and environmental systems.

Future Research Directions and Challenges

Development of More Efficient, Sustainable, and Atom-Economical Synthetic Routes

The synthesis of azepino[1,2-a]benzimidazoles has been achieved through methods such as the fusion of γ-bromodypnones with 1,2-dimethyl-1H-benzimidazole. lih.luresearchgate.net However, these classical approaches often involve harsh conditions or generate significant waste. A primary challenge is the development of more sophisticated synthetic strategies that align with the principles of green chemistry.

Future research should focus on:

Catalytic Cycloaddition Reactions: The use of catalytic formal [5+2] cycloaddition, which has been successful for related azepino[1,2-a]indoles, presents a promising avenue. nih.gov Developing a similar catalytic and diastereoselective approach for the 6H-azepino[1,2-a]benzimidazole core would represent a significant advancement in efficiency and stereochemical control.

Microwave-Assisted Synthesis: Comparing conventional heating with microwave-assisted methods has shown potential for reduced reaction times and increased yields in benzimidazole (B57391) synthesis. nih.gov A systematic exploration of microwave irradiation for the synthesis of the this compound ring system is warranted.

C-H Activation: A forward-looking goal would be the construction of the azepino ring via direct C-H activation/functionalization of a pre-formed benzimidazole core, which would be a highly atom-economical approach.

Synthetic GoalCurrent Approach ExampleFuture DirectionRationale
Core FormationFusion of γ-bromodypnones with 1,2-dimethyl-1H-benzimidazole. lih.luresearchgate.netCatalytic [5+2] Cycloaddition. nih.govImproved efficiency, stereocontrol, and reduced waste.
Process EfficiencyMulti-step synthesis. lih.luresearchgate.netOne-Pot Reductive Cyclization. nih.govStreamlined process, fewer purification steps.
Reaction ConditionsConventional heating. lih.luresearchgate.netMicrowave-Assisted Synthesis. nih.govFaster reaction times, potentially higher yields.
Atom EconomyUse of pre-functionalized starting materials. lih.luresearchgate.netDirect C-H Activation/AnnulationMaximizes atom economy by avoiding protecting groups and pre-activation steps.

Discovery of Novel Reactivity Patterns and Unexpected Transformations

The current understanding of the reactivity of the this compound scaffold is largely limited to the reactions used for its synthesis or simple functionalization. researchgate.net A significant opportunity exists to discover new reactivity patterns. Future work should investigate:

Cycloaddition Partners: Exploring the behavior of the azepine ring in various pericyclic reactions beyond the synthetic [5+2] approach could reveal novel transformations.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the fused ring system under thermal, photochemical, or catalytic stress could lead to unexpected and potentially useful molecular rearrangements. For instance, the rearrangement of related (Z)-1-methyl-2-(2,3,4,5-tetrahydro-2-furylidenemethyl)benzimidazole to its (E)-isomer upon heating suggests that such transformations are possible. researchgate.net

Late-Stage Functionalization: Developing methods for the selective late-stage functionalization of the core structure is crucial for creating diverse analogues. This includes regioselective halogenation, nitration, and metal-catalyzed cross-coupling reactions at various positions on both the benzene (B151609) and azepine rings.

Advanced Understanding of Complex Reaction Mechanisms

A deeper, mechanistic understanding of how 6H-azepino[1,2-a]benzimidazoles are formed and how they react is essential for optimizing existing methods and designing new ones. While plausible mechanisms have been proposed for related systems, such as the formation of benzimidazole-fused 1,4-oxazepines via carbocation intermediates and intramolecular cyclization mdpi.com, detailed studies on the azepino[1,2-a]benzimidazole core are lacking.

Key challenges include:

Intermediate Characterization: Trapping and characterizing reactive intermediates, such as the putative donor-acceptor cyclobutanes proposed in related cycloadditions, is necessary to validate proposed mechanisms. nih.gov

Kinetic and Thermodynamic Studies: Performing kinetic analysis of synthetic reactions can help identify rate-determining steps and optimize conditions for temperature, pressure, and catalyst loading.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods can provide invaluable insights into reaction pathways, transition state energies, and the origins of stereoselectivity. nih.gov This approach can elucidate the complex mechanisms of cycloadditions and other transformations. nih.govmdpi.com

Computational Design and Prediction of Novel Analogues with Tailored Chemical Properties

Computational chemistry offers a powerful tool for accelerating the discovery of new this compound derivatives with specific, desirable properties. Building on work done for other benzimidazole-based systems, future research can use in silico methods to guide synthetic efforts. nih.govresearchgate.net

Future directions in this area include:

Property Prediction: Using computational tools to predict fundamental chemical properties such as electronic structure (HOMO/LUMO levels), solubility, and stability for virtual libraries of analogues. DFT calculations have been used to predict the antioxidant properties of other benzimidazoles, a strategy that could be applied here. nih.gov

Molecular Docking and Dynamics: While often used for biological targets, molecular docking and molecular dynamics (MD) simulations can also be used to model interactions with non-biological hosts, surfaces, or other materials, guiding the design of analogues for materials science applications. researchgate.netnih.gov

ADMET Prediction: For derivatives with potential downstream applications, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters can help prioritize the synthesis of compounds with more favorable profiles. researchgate.net

Expansion into New Non-Clinical Applications and Interdisciplinary Chemical Research

While benzimidazoles are widely explored for their therapeutic potential nih.govresearchgate.net, the unique fused structure of this compound makes it a candidate for various non-clinical applications. A major challenge is to look beyond pharmacology and explore its utility in other scientific domains.

Potential interdisciplinary research areas include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6H-Azepino[1,2-a]benzimidazole derivatives, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : Synthesis often involves multicomponent reactions or cyclization strategies. For example:

  • Microwave-assisted synthesis : Guanidine hydrochloride (GuHCl) catalyzes solvent-free reactions between aryl aldehydes and ketones under microwave irradiation, achieving high yields (85–92%) and functional group compatibility .
  • Nanocatalyst-driven methods : Spiky magnetic nanoparticles enable room-temperature synthesis under white LED light, offering recyclability and high selectivity (e.g., derivatives 6d, 6k achieved >75% yield) .
  • Classical cyclization : 2-aminobenzimidazole reacts with 1,1,3,3-tetraethoxypropane, yielding ~57–58% via acid-catalyzed pathways .
    • Key Considerations : Optimize catalyst loading, solvent polarity, and irradiation time. Compare yields from microwave ( ) vs. nanocatalyst ( ) methods to balance scalability and sustainability.

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction : Resolves π-stacking interactions and hydrogen bonding patterns (e.g., C–H⋯N and C–H⋯π interactions in imidazo-benzimidazole analogs) .
  • Spectroscopy : NMR (for substituent positioning), UV-Vis (for intramolecular charge transfer), and fluorescence spectroscopy (to assess photophysical properties, as in pyrimido derivatives) .
  • Computational modeling : DFT calculations correlate electronic structure with bioactivity (e.g., ANN analysis in linked substituents to intraocular pressure effects) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial or anticancer activity?

  • Methodological Answer :

  • Anticancer : Perform kinase profiling (e.g., BMX or AKT inhibition assays) and cell viability tests (MTT assays) using leukemia or melanoma models .
  • Anthelmintic : Use Syphacia obvelata nematode models to assess paralysis or mortality rates (derivatives 6d, 6k showed >60% activity at 50 µg/mL) .
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .

Advanced Research Questions

Q. How can machine learning or QSAR models resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Artificial Neural Networks (ANN) : Train models using descriptors like lipophilicity (logP), substituent electronic effects, and steric parameters. used ANN to correlate intraocular pressure reduction with hypotensive activity, identifying optimal substituents (e.g., chloro vs. methoxy groups) .
  • Data normalization : Address discrepancies between in vitro (e.g., kinase IC50) and in vivo (e.g., rat IOP models) data by normalizing for bioavailability and metabolic stability .
  • Validation : Cross-validate with molecular docking to confirm target engagement (e.g., AKT or GABA receptors) .

Q. What strategies improve the selectivity of this compound-based multi-target ligands in neurological disorders?

  • Methodological Answer :

  • Scaffold modulation : Introduce substituents at N1 or C3 positions to enhance GABA-A receptor binding while reducing off-target kinase activity .
  • Pharmacophore hybridization : Merge with flavanone or diazepine moieties (e.g., 11-dialkylaminoethyl-tetrahydrodiazepino derivatives) to balance anxiolytic and sedative profiles .
  • In vivo pharmacokinetics : Monitor brain penetration using LC-MS/MS to optimize dosing regimens .

Q. How do green chemistry principles apply to scaling up this compound synthesis for preclinical studies?

  • Methodological Answer :

  • Microwave scalability : Adjust power input (e.g., 300–600 W) and batch size while maintaining solvent-free conditions ( achieved 90% yield at 10-g scale) .
  • Catalyst recycling : Reuse magnetic nanocatalysts >5 times without significant loss in activity ( reported <5% yield drop after cycles) .
  • Waste reduction : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for purification .

Q. What experimental designs are critical for evaluating intraocular pressure (IOP)-lowering efficacy in animal models?

  • Methodological Answer :

  • Controlled studies : Use bilateral ocular normotensive rats, with one eye (TE) treated and the other (CE) as control. Measure IOP via tonometry at 0, 2, 4, and 6 hours post-administration .
  • Dose optimization : Test 0.1–1.0% w/v formulations to balance efficacy (e.g., 20–25% IOP reduction) and corneal toxicity .
  • Mechanistic studies : Pair IOP data with ex vivo aqueous humor outflow assays to confirm trabecular meshwork targeting .

Methodological Guidance

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape research questions for this compound studies?

  • Application Example :

  • Novelty : Investigate understudied targets (e.g., carbonic anhydrase IX for anticancer applications) .
  • Feasibility : Prioritize synthetic routes with >50% yield and commercially available precursors (e.g., 2-aminobenzimidazole) .
  • Ethical compliance : Use OECD guidelines for animal welfare in IOP studies .

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?

  • Recommendations :

  • Multivariate regression : Correlate substituent Hammett constants (σ) with bioactivity .
  • Cluster analysis : Group derivatives by fluorescence intensity ( ) or anthelmintic efficacy .
  • Error analysis : Report SEM for triplicate experiments and use ANOVA to validate significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.